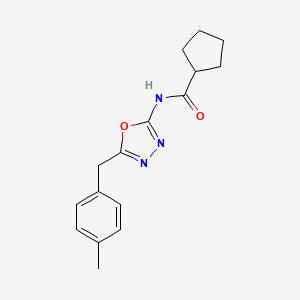

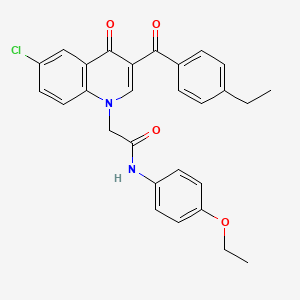

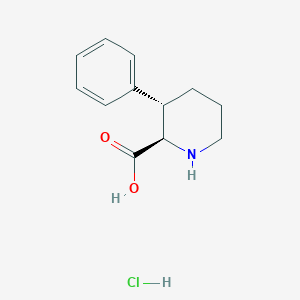

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a chemical entity that can be associated with a class of heterocyclic compounds featuring an oxadiazole ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related oxadiazole derivatives and their potential biological activities. For instance, oxadiazoles have been utilized in the synthesis of 4-aminoimidazoles, which are of interest due to their biological activities . Additionally, oxadiazole derivatives have been studied for their inhibitory effects on enzymes such as stearoyl-CoA desaturase-1, which is a target for therapeutic intervention in metabolic diseases . Furthermore, oxadiazole compounds have been evaluated for their effects on platelet aggregation, an important factor in cardiovascular health .

Synthesis Analysis

The synthesis of oxadiazole derivatives can involve various strategies, including cycloaddition reactions. The gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles is one such method that provides a regioselective route to 4-aminoimidazoles . This method likely proceeds through the formation of an α-imino gold carbene intermediate, followed by cyclization. Although the specific synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is not detailed, similar synthetic approaches could potentially be applied.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can impart significant biological properties to the molecule. The oxadiazole ring can be functionalized with various substituents, influencing the compound's reactivity and interaction with biological targets. The structure-activity relationship (SAR) studies of such compounds are crucial for understanding their potential as therapeutic agents .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in a variety of chemical reactions. The reactivity of the oxadiazole ring can be exploited in the synthesis of complex heterocyclic compounds. For example, the synthesis of N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes involves a fusion of amidines with hydroxylamine hydrochloride, followed by a rearrangement reaction . These reactions highlight the versatility of oxadiazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of the oxadiazole ring can affect the compound's polarity, solubility, and stability. These properties are important when considering the compound's suitability for drug development, as they can affect its pharmacokinetics and pharmacodynamics. The optimization of these properties is often a key focus in the development of new therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Pharmacological Applications

Metabolism and Disposition Studies : The use of 19F-nuclear magnetic resonance (NMR) spectroscopy has been highlighted in the drug discovery process, particularly for studying the metabolism and disposition of compounds including the 1,3,4-oxadiazole ring. This technique supports the selection of candidates for further development, demonstrating the importance of structural features like the 1,3,4-oxadiazole in pharmacokinetics and drug metabolism (Monteagudo et al., 2007).

Anticancer Activity : Derivatives of the 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have shown moderate to excellent activity, indicating the potential therapeutic applications of 1,3,4-oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Chemical Synthesis and Material Science

Synthesis of Functionalized Compounds : The gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles has been developed, providing a concise and regioselective access to highly functionalized 4-aminoimidazoles. This showcases the utility of 1,3,4-oxadiazole derivatives in synthesizing novel compounds with potential biological or material applications (Xu et al., 2017).

Antimicrobial and Antifungal Research

Antimicrobial and Antifungal Activities : Novel compounds derived from the 1,3,4-oxadiazole ring have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies indicate the potential of 1,3,4-oxadiazole derivatives as lead compounds for developing new antimicrobial agents (Jadhav et al., 2017).

Safety And Hazards

This involves understanding the potential risks associated with handling or using the compound. This can include toxicity, flammability, and environmental impact.

Zukünftige Richtungen

Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be done to better understand its properties or uses.

Eigenschaften

IUPAC Name |

N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-11-6-8-12(9-7-11)10-14-18-19-16(21-14)17-15(20)13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYYHVDKAPUDRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)

![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/no-structure.png)